rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis
Description
This bicyclic compound features a 7-membered fused ring system (bicyclo[4.1.0]heptane) with a benzyl-substituted azabicyclo core and a hydroxymethyl group at the 1-position. Its molecular formula is C₁₄H₁₉NO (molecular weight: 217.31 g/mol) . The benzyl group at the 2-position introduces lipophilicity, which may influence solubility and binding affinity in pharmacological contexts. Notably, its synthesis and characterization are documented in supplier catalogs and chemical databases, with CAS numbers such as 2209079-55-8 .
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl)methanol |
InChI |
InChI=1S/C14H19NO/c16-11-14-9-13(14)7-4-8-15(14)10-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 |
InChI Key |
XNUMZKXAUSEGGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2(N(C1)CC3=CC=CC=C3)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis, typically involves a multi-step process. The initial step often includes the formation of the bicyclic core through a cyclization reaction. This is followed by the introduction of the benzyl group and the hydroxyl group at specific positions on the bicyclic structure. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis, can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis, has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis, involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Bicyclic Frameworks
The compound belongs to a broader class of nitrogen- and oxygen-containing bicyclic systems. Key structural analogues and their distinguishing features are summarized below:
Key Comparative Findings
Bicyclo System and Ring Strain
- The [3.2.0] system in incorporates an oxygen atom, reducing nitrogen’s basicity and altering hydrogen-bonding capabilities .
Substituent Effects
- Benzyl vs. Phenyl : The benzyl group in the target compound enhances lipophilicity relative to the phenyl-substituted analogue in , which may improve membrane permeability in drug design .
- Halogenation : The difluoro and hydrochloride substituents in introduce polarity and electronic effects, contrasting with the neutral hydroxymethyl group in the target compound .
Stereochemical Considerations
Research Implications
Comparative data suggest that substitutions on the bicyclic core and pendant groups can be strategically modified to tune pharmacokinetic properties or binding affinity . Further studies on its biological activity and synthetic optimization are warranted.
Biological Activity
The compound rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis, is a bicyclic amine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of azabicyclic compounds, characterized by a bicyclic structure containing nitrogen. Its molecular formula is with a molecular weight of 217.31 g/mol. The stereochemistry is crucial for its biological activity, particularly the (1R,6S) configuration.
1. Neuropharmacological Effects
Research indicates that rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol exhibits significant neuropharmacological properties. It has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.
- Dopamine Receptor Modulation : Studies have shown that this compound acts as a partial agonist at dopamine D2 receptors, which may have implications for the treatment of disorders such as schizophrenia and Parkinson's disease.
2. Analgesic Properties
The compound has also been evaluated for its analgesic effects in various animal models.
- Case Study : In a controlled study involving rodents, administration of rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol resulted in a significant reduction in pain responses compared to control groups, suggesting potential utility as an analgesic agent.
3. Antidepressant Activity
Preliminary findings suggest that this compound may possess antidepressant-like effects.
- Mechanism : The proposed mechanism involves the modulation of serotonin levels in the brain, which is critical for mood regulation.
The biological activity of rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol can be attributed to its interaction with various neurotransmitter receptors:
| Receptor Type | Activity | Potential Effects |
|---|---|---|
| Dopamine D2 | Partial Agonist | Modulation of dopaminergic signaling |
| Serotonin 5-HT | Agonist/Antagonist | Influence on mood and anxiety levels |
| Opioid Receptors | Agonist | Analgesic effects |
Toxicity and Safety Profile
Toxicological evaluations are essential for determining the safety profile of rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol. Current studies indicate that at therapeutic doses, the compound exhibits minimal toxicity; however, further studies are required to fully understand its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
